N,N'-dicyclopropylpyridine-2,6-dicarboxamide
Overview
Description
N,N'-dicyclopropylpyridine-2,6-dicarboxamide is a useful research compound. Its molecular formula is C13H15N3O2 and its molecular weight is 245.28 g/mol. The purity is usually 95%.
The exact mass of the compound N,N'-dicyclopropyl-2,6-pyridinedicarboxamide is 245.116426730 g/mol and the complexity rating of the compound is 318. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Development of Selective Antagonists
Research into the structural basis of species-dependent differential affinity of cannabinoid-1 receptor (CB1R) antagonists has led to the identification of compounds, such as 6-alkoxy-5-aryl-3-pyridincarboxamides, which show high selectivity and affinity towards human CB1R over rodent CB1Rs. This selectivity is attributed to a single amino acid difference between human and rodent CB1Rs, offering insights into designing more effective CB1R antagonists with potential therapeutic applications in obesity and related metabolic disorders (Iyer et al., 2015).
Synthetic Methodologies for Heterocyclic Compounds
A study on the synthesis of pyridine-bridged 2,6-bis-carboxamide Schiff bases highlights a novel approach to creating compounds with significant antimicrobial activity. Starting from 2,6-pyridinedicarbonyl dichloride, this methodology allows for the preparation of a series of Schiff bases that exhibit comparable antimicrobial efficacy to established antibiotics (Al-Omar & Amr, 2010).
Novel Approaches to Drug Design
The discovery of N,N‘-Dicyclohexyl-2,6-naphthalenedicarboxamide (NJS) as an efficient nucleating agent for isotactic polypropylene highlights its potential in modifying the physical properties of polymers. NJS’s ability to induce the formation of different polymorphic forms of polypropylene under various conditions opens up new avenues for materials science research, potentially leading to the development of polymers with tailor-made properties for specific applications (Varga & Menyhárd, 2007).
Properties
IUPAC Name |
2-N,6-N-dicyclopropylpyridine-2,6-dicarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c17-12(14-8-4-5-8)10-2-1-3-11(16-10)13(18)15-9-6-7-9/h1-3,8-9H,4-7H2,(H,14,17)(H,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLMRYIDTZDXAOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=NC(=CC=C2)C(=O)NC3CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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